molecular formula C19H20N2O B4109674 2-PHENYL-6-[4-(PROPAN-2-YL)PHENYL]-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE

2-PHENYL-6-[4-(PROPAN-2-YL)PHENYL]-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE

Cat. No.: B4109674
M. Wt: 292.4 g/mol
InChI Key: MNMPJLPDPBKOCK-UHFFFAOYSA-N
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Description

2-PHENYL-6-[4-(PROPAN-2-YL)PHENYL]-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE is an organic compound that belongs to the class of pyridazinones Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-6-[4-(PROPAN-2-YL)PHENYL]-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of 4-isopropylbenzohydrazide with 1,3-diphenylpropane-1,3-dione under acidic conditions to yield the desired pyridazinone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-PHENYL-6-[4-(PROPAN-2-YL)PHENYL]-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydropyridazine form.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Pyridazine derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazinone derivatives depending on the reagents used.

Scientific Research Applications

2-PHENYL-6-[4-(PROPAN-2-YL)PHENYL]-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-PHENYL-6-[4-(PROPAN-2-YL)PHENYL]-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-4,5-dihydro-3(2H)-pyridazinone
  • 6-(4-methylphenyl)-2-phenyl-4,5-dihydro-3(2H)-pyridazinone
  • 6-(4-chlorophenyl)-2-phenyl-4,5-dihydro-3(2H)-pyridazinone

Uniqueness

2-PHENYL-6-[4-(PROPAN-2-YL)PHENYL]-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-phenyl-6-(4-propan-2-ylphenyl)-4,5-dihydropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-14(2)15-8-10-16(11-9-15)18-12-13-19(22)21(20-18)17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMPJLPDPBKOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN(C(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-PHENYL-6-[4-(PROPAN-2-YL)PHENYL]-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE
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2-PHENYL-6-[4-(PROPAN-2-YL)PHENYL]-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE
Reactant of Route 3
2-PHENYL-6-[4-(PROPAN-2-YL)PHENYL]-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE
Reactant of Route 4
2-PHENYL-6-[4-(PROPAN-2-YL)PHENYL]-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE
Reactant of Route 5
2-PHENYL-6-[4-(PROPAN-2-YL)PHENYL]-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE
Reactant of Route 6
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2-PHENYL-6-[4-(PROPAN-2-YL)PHENYL]-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE

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